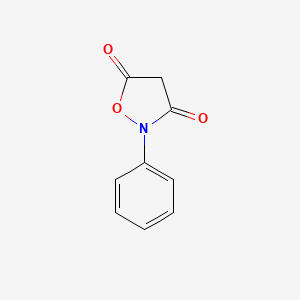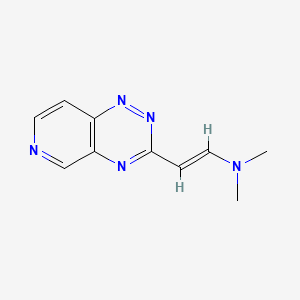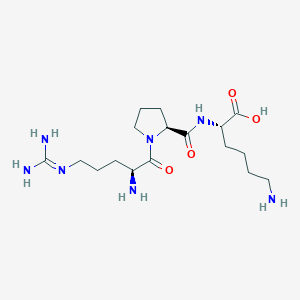
Arg-Pro-Lys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arginine-Proline-Lysine (Arg-Pro-Lys) is a tripeptide composed of the amino acids arginine, proline, and lysine. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications. The sequence of amino acids in this compound is crucial for its biological activity, making it a subject of interest in the fields of biochemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Pro-Lys typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the C-terminal amino acid (lysine) to the solid support. Subsequent amino acids (proline and arginine) are then added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the solid support using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired peptide with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Arg-Pro-Lys can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while substitution reactions can yield various peptide analogs with modified biological activity .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating metabolic disorders and endothelial dysfunction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of Arg-Pro-Lys involves its interaction with specific molecular targets and pathways. The presence of arginine and lysine residues contributes to the peptide’s cationic nature, allowing it to interact with negatively charged cellular components. This interaction can modulate various biological processes, including enzyme activity, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tuftsin (Thr-Lys-Pro-Arg): A tetrapeptide with immunostimulatory effects.
Neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu): A tridecapeptide with dual functions as a neurotransmitter and hormone.
Uniqueness of Arg-Pro-Lys
This compound is unique due to its specific sequence and the presence of both arginine and lysine residues, which contribute to its distinct biological activity. Unlike tuftsin and neurotensin, this compound has been primarily studied for its potential therapeutic applications in metabolic disorders and endothelial dysfunction .
Propriétés
Numéro CAS |
69355-87-9 |
|---|---|
Formule moléculaire |
C17H33N7O4 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H33N7O4/c18-8-2-1-6-12(16(27)28)23-14(25)13-7-4-10-24(13)15(26)11(19)5-3-9-22-17(20)21/h11-13H,1-10,18-19H2,(H,23,25)(H,27,28)(H4,20,21,22)/t11-,12-,13-/m0/s1 |
Clé InChI |
FVBZXNSRIDVYJS-AVGNSLFASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)

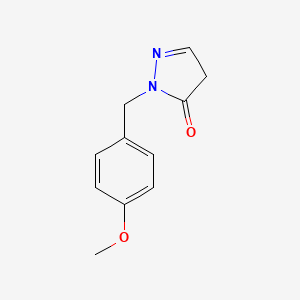
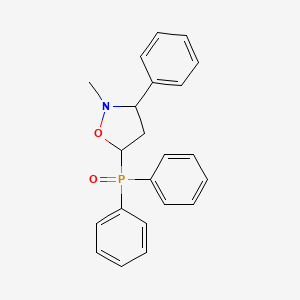

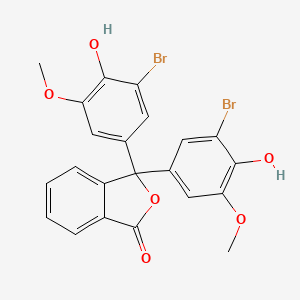
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)



